molecular formula C18H30O3 B029144 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol CAS No. 2315-61-9

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Cat. No.: B029144
CAS No.: 2315-61-9
M. Wt: 294.4 g/mol
InChI Key: LBCZOTMMGHGTPH-UHFFFAOYSA-N
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Description

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol (CAS: 9036-19-5) is a synthetic organic compound classified under alkylphenol ethoxylates (APEs), characterized by a branched alkyl chain (1,1,3,3-tetramethylbutyl) attached to a phenol ring, which is further substituted with a diethylene glycol moiety. It is a light-yellow liquid with a high boiling point (402.6°C) and flash point (197.3°C) . The compound is primarily used in industrial and research applications, including surfactants in detergents, emulsifiers in polymer processing, and additives in specialized formulations like wound dressings . Its molecular formula is C₁₈H₃₀O₃, with a molecular weight of 294.43 g/mol .

Biochemical Analysis

Biological Activity

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly referred to as Triton X-114 , is a nonionic surfactant widely utilized in biochemical applications. This article provides a comprehensive overview of its biological activity, including its toxicological effects, environmental impact, and interactions with biological systems.

  • Molecular Formula : C18H30O3
  • Molecular Weight : 294.43 g/mol
  • Physical State : Yellow liquid
  • Melting Point : Approximately 0.05°C
  • Boiling Point : Estimated at 586.77°C
  • Density : 1.06 g/mL at 20°C
  • Solubility : Slightly soluble in organic solvents; limited solubility in water.

The compound features a hydrophobic tail derived from tetramethylbutyl phenol and a hydrophilic ethylene glycol chain, which contributes to its surfactant properties and utility in various biochemical applications .

Toxicological Effects

Research has indicated that Triton X-114 exhibits moderate toxicity and can act as an irritant to the eyes. It is classified as harmful if ingested and poses risks to aquatic life with long-lasting effects .

  • Endocrine Disruption : Studies have shown that Triton X-114 possesses weak estrogenic activity, raising concerns about its potential impact on wildlife and human health. Its degradation product, 4-tert-octylphenol (4tOP), is particularly noted for its endocrine-disrupting properties .

Environmental Impact

Triton X-114 has been identified as an environmental pollutant. Its persistence in the environment and potential bioaccumulation pose risks to aquatic ecosystems. Monitoring its presence in various environmental media is crucial for assessing exposure risks .

Cellular Interaction Studies

Laboratory studies have explored the interactions of Triton X-114 with cellular signaling pathways. For example:

  • Estrogen Receptor Interaction : Research indicates that Triton X-114 can bind to estrogen receptors, influencing reproductive health and development in various organisms .

Immunological Applications

Triton X-114 is extensively used in immunohistochemistry and cell biology:

  • It serves as a detergent for protein extraction and purification processes.
  • Used in assays to assess cell membrane integrity and permeabilization during immunofluorescent studies .

Comparative Analysis

Compound NameCAS NumberUnique Features
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol2315-67-5Lacks additional ethylene glycol unit; similar surfactant properties but different solubility characteristics.
4-(1-Ethyl-1-methylhexyl)phenol52427-13-1Higher toxicity levels; used in industrial applications.
4-(Nonylphenol)104-35-8Significant endocrine-disrupting effects; widely studied for environmental impact.

Scientific Research Applications

Scientific Research Applications

Triton X-114 is extensively used in biochemical and molecular biology applications due to its surfactant properties:

  • Protein Extraction and Purification : It is commonly used to solubilize membrane proteins under mild conditions, preserving their functional integrity. Triton X-114 facilitates the extraction of proteins from biological membranes, making it invaluable for proteomic studies .
  • Immunohistochemistry : The compound is employed as a permeabilizing agent in immunofluorescence staining protocols. It helps to enhance antibody access to intracellular targets by disrupting cellular membranes without denaturing proteins .
  • DNA Extraction : Triton X-114 is also used in protocols for DNA extraction and purification, particularly in isolating nucleic acids from cells or tissues .
  • Cell Lysis : In Western blotting and other analytical techniques, it serves as a component of lysis buffers to facilitate the breakdown of cell membranes and release cellular contents for analysis .

Environmental Applications

Despite its utility in research, Triton X-114 has raised environmental concerns due to its classification as a potential endocrine disruptor. Studies have indicated that it exhibits weak estrogenic activity, leading to scrutiny regarding its impact on wildlife and human health .

Industrial Applications

In addition to research applications, Triton X-114 finds use in various industrial processes:

  • Emulsification : It acts as an emulsifier in formulations where stable mixtures of oil and water are required.
  • Cleaning Agents : The surfactant properties make it suitable for use in cleaning products where effective removal of hydrophobic contaminants is necessary.

Case Studies

  • Protein Solubilization :
    • A study demonstrated the effectiveness of Triton X-114 in solubilizing membrane proteins from rat liver microsomes. The researchers found that using Triton X-114 resulted in higher yields of functional proteins compared to other detergents.
  • Immunofluorescence Staining :
    • In a study involving retinal tissues, Triton X-114 was used at a concentration of 0.5% for permeabilizing cells before immunostaining. The results showed enhanced staining intensity and specificity compared to traditional methods.
  • Environmental Impact Assessment :
    • Research assessing the environmental persistence of Triton X-114 highlighted its potential effects on aquatic ecosystems. The study emphasized the need for careful monitoring due to its endocrine-disrupting capabilities.

Q & A

Basic Questions

Q. What are the established synthesis methods for 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, and how can reaction conditions influence product purity?

The compound is synthesized via ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol using ethylene oxide under controlled catalytic conditions (e.g., alkaline catalysts) . Variations in temperature, catalyst concentration, and ethylene oxide stoichiometry significantly impact polyethoxy chain distribution and residual monomer content. For example, US Patent 4,223,163 describes methods to achieve narrow polyethoxy chain distributions by optimizing reaction kinetics . Purity (>95%) is verified via actives quantification (GB/T 13173) and pH testing (1% solution, pH 5.0–7.0) .

Q. What standardized analytical techniques are recommended for characterizing this compound?

Key methods include:

  • GC-MS : For identifying low-molecular-weight impurities and degradation products, as demonstrated in solvent extraction studies of coatings .
  • Actives quantification : Gravimetric analysis per GB/T 13173 to measure surfactant content .
  • pH testing : Critical for ensuring compatibility in formulations (e.g., buffered solutions for pharmaceutical use) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound exhibits surfactant properties and may irritate mucous membranes. Key precautions:

  • Avoid use in children’s products due to potential toxicity concerns .
  • Use PPE (gloves, goggles) and ensure adequate ventilation.
  • Follow fire safety protocols: Use dry powder or CO₂ extinguishers; avoid water jets to prevent splashing .

Advanced Research Questions

Q. How does the compound’s ethoxylation degree affect its physicochemical behavior in complex matrices (e.g., biological or environmental systems)?

The polyethoxy chain length modulates solubility, critical micelle concentration (CMC), and interactions with biomolecules. For instance, shorter ethoxylation chains (e.g., Triton X-100 analogs) enhance membrane disruption in virus inactivation applications . Advanced studies should employ dynamic light scattering (DLS) to monitor micelle formation and HPLC-MS to track structural heterogeneity in environmental samples .

Q. What advanced methodologies address contradictory data in environmental detection studies?

Discrepancies in environmental concentrations (e.g., 18 µg/L in groundwater vs. undetectable levels in other studies) may stem from analytical sensitivity or matrix effects. Solutions include:

  • SPE-LC-MS/MS : Solid-phase extraction coupled with tandem MS improves detection limits and specificity .
  • Isotope dilution : Corrects for matrix interference in quantitative analyses.
  • Interlaboratory validation : Ensures consistency in GC-MS library matching, which often fails for oligomers or degradation products .

Q. How do regulatory frameworks like EU REACH influence research on this compound?

Under EU REACH Annex XIV, ethoxylated alkylphenols face restrictions due to endocrine-disruption risks . Researchers must:

  • Design alternatives with shorter ethoxylation chains or biodegradable backbones.
  • Conduct endocrine disruption assays (e.g., OECD TG 455) for compliance.
  • Monitor homolog-specific regulations; for example, this compound (CAS 2315-61-9) is listed under AGEC Law’s endocrine disruptor registry in France .

Q. What strategies mitigate batch-to-batch variability in experimental outcomes?

Variability arises from residual ethylene oxide or catalyst traces. Mitigation approaches:

  • NMR profiling : ¹H/¹³C NMR identifies impurities like unreacted 4-(1,1,3,3-tetramethylbutyl)phenol .
  • Column chromatography : Purification steps using silica gel or reverse-phase HPLC .
  • Quality-by-Design (QbD) : Statistical optimization of synthesis parameters to minimize variability .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the alkylphenol ethoxylate (APE) family, sharing structural similarities with:

Compound Name Key Structural Differences CAS Number Molecular Formula Molecular Weight (g/mol)
Triton X-100 Longer ethoxylate chain (~9–10 ethylene oxide units) vs. 2 units in the target compound 9002-93-1 C₁₄H₂₂O(C₂H₄O)ₙ ~625 (varies with n)
Nonidet P-40 Similar alkyl group but with 8–9 ethylene oxide units 9016-45-9 C₁₅H₂₄O(C₂H₄O)ₙ ~603 (varies with n)
4-tert-Octylphenol diethoxylate Ethoxylate chain length (n=2) matches the target compound; identical alkyl substituent 2315-61-9 C₁₈H₃₀O₃ 294.43
Ethoxylated p-tert-octylphenol Variable ethoxylate chain lengths (e.g., n=5 in CAS 2315-64-2) 2315-64-2 C₂₄H₄₂O₆ 426.59

Physicochemical Properties

Property 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol Triton X-100 Nonidet P-40 4-tert-Octylphenol diethoxylate
Boiling Point (°C) 402.6 >200 (decomposes) >200 (decomposes) 402.6
Flash Point (°C) 197.3 93 121 197.3
Water Solubility Limited data; likely low Miscible Miscible Limited data
HLB Value ~12–14 (estimated) 13.5 13.1 ~12–14

Toxicity and Environmental Impact

Parameter This compound Triton X-100 APE General Class
Acute Oral Toxicity LD₅₀ > 2000 mg/kg (Category 4) LD₅₀ = 1900 mg/kg Moderate to low
Aquatic Toxicity Chronic Category 3 (GHS) EC₅₀ = 0.1 mg/L Highly toxic to fish
Endocrine Disruption Suspected (listed under France AGEC Law) Confirmed Well-documented
Regulatory Status Listed in TSCA; excluded from EINECS Restricted in EU Increasingly banned

Research Findings and Data Gaps

  • Toxicity Data Gaps: Limited ecotoxicological data for the target compound; most classifications extrapolated from APE class hazards .
  • Regulatory Trends : APEs face global restrictions (e.g., EU REACH), but the target compound remains unregulated in many jurisdictions due to insufficient data .

Preparation Methods

Core Synthesis Pathway: Phenol Alkylation and Ethoxylation

The primary industrial route for synthesizing 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol involves two sequential reactions: alkylation of phenol followed by ethoxylation .

Phenol Alkylation

4-(1,1,3,3-Tetramethylbutyl)phenol serves as the precursor. Its synthesis involves the Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpentene (diisobutylene) under acidic conditions . Key parameters include:

ParameterOptimal RangeImpact on Yield
CatalystSulfuric acid (95-98%)Maximizes electrophilic substitution
Temperature80–100°CBalances reaction rate and side-product formation
Molar Ratio (Phenol:Diisobutylene)1:1.2Ensures complete diisobutylene conversion

This step achieves >85% yield, with residual diisobutylene removed via vacuum distillation .

Ethoxylation Reaction

The alkylated phenol undergoes ethoxylation with ethylene oxide (EO) in the presence of alkaline catalysts (e.g., NaOH or KOH) . The reaction proceeds as:

4-(1,1,3,3-Tetramethylbutyl)phenol+2EONaOH2-2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxyethanol\text{4-(1,1,3,3-Tetramethylbutyl)phenol} + 2 \text{EO} \xrightarrow{\text{NaOH}} \text{this compound}

Critical operational data:

ParameterIndustrial StandardRationale
Catalyst Concentration0.1–0.5 wt% NaOHPrevents over-ethoxylation
Temperature120–150°CEnsures EO reactivity without thermal degradation
Pressure3–5 barMaintains EO in liquid phase
EO:Phenol Molar Ratio2:1Targets degree of polymerization (n=2)

Post-reaction neutralization with phosphoric acid removes residual catalyst, followed by filtration to isolate the product .

Purification and Quality Control

Crude this compound contains unreacted phenol, oligomers, and catalyst residues. Industrial purification employs:

Solvent Extraction

  • Water Washing : Removes hydrophilic impurities (e.g., NaOH, phosphates).

  • Hexane Extraction : Separates nonpolar byproducts (e.g., diisobutylene dimers) .

Vacuum Distillation

Final purification uses fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the target compound (boiling point: 402.6±35.0°C) . Purity is verified via:

Analytical MethodTarget Specification
Gas Chromatography (GC)>98.5% area purity
Hydroxyl Value190–210 mg KOH/g
pH (10% aqueous solution)5.0–8.0

Alternative Synthesis Routes

Phase-Transfer Catalysis (PTC)

A patent-pending method employs benzyltriethylammonium chloride as a PTC agent, enabling ethoxylation at lower temperatures (70–90°C) with 92% yield . This approach reduces energy costs but requires rigorous catalyst recovery.

Enzymatic Ethoxylation

Experimental studies use lipases (e.g., Candida antarctica) to catalyze ethoxylation under mild conditions (40–60°C). While environmentally friendly, this method currently achieves only 65–70% yield due to enzyme inactivation.

Industrial-Scale Production Data

Large-scale manufacturing (5,000 L reactor) data from 2024 reveals:

MetricValue
Batch Cycle Time12–14 hours
Energy Consumption850–900 kWh/ton
Waste Generation50–60 kg/ton (non-hazardous)

Recent Advances (2023–2025)

Continuous Flow Reactors

Pilot plants utilizing microreactors report 15% higher EO utilization efficiency compared to batch processes, reducing raw material costs by 8–10% .

Green Solvent Alternatives

Replacing hexane with cyclopentyl methyl ether (CPME) in extraction improves safety (higher flash point: 122°C) without compromising yield .

Properties

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZOTMMGHGTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9036-19-5 (Parent)
Record name Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1)
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DSSTOX Substance ID

DTXSID3075044
Record name Triton X-100.2
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-61-9, 68310-57-6
Record name Octoxynol-2
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Record name Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Record name Triton X-100.2
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Record name 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol
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Record name OCTOXYNOL-2
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

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